molecular formula C13H9N3O4S2 B6481663 methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111184-27-0

methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B6481663
CAS No.: 1111184-27-0
M. Wt: 335.4 g/mol
InChI Key: SDMDWTMVLAYTQE-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C13H9N3O4S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.00344812 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure and Synthesis

The compound belongs to the thiazoloquinazoline family, characterized by a thiazole ring fused with a quinazoline moiety. The synthesis typically involves multi-step reactions that can include cyclization and functionalization to achieve the desired structural characteristics. Recent advancements in synthetic methodologies have improved yield and purity of such compounds, allowing for more extensive biological testing.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazoloquinazoline derivatives, including methyl 3-carbamoyl-5-oxo-1-sulfanylidene. The compound has shown promising results against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro studies indicated that derivatives of thiazoloquinazoline exhibit cytotoxic effects on several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance, some derivatives demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism of action is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival. Molecular docking studies have suggested that these compounds can interact with specific protein targets involved in cancer progression .

Antibacterial and Antifungal Activity

The compound's antibacterial and antifungal properties have also garnered attention. Various derivatives have been screened for their efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Efficacy : Compounds derived from thiazoloquinazolines have exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
  • Antifungal Activity : The antifungal activity was evaluated against common fungal pathogens. Some derivatives displayed MICs in the range of 0.004–0.06 mg/mL, indicating strong antifungal potential .

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-carbamoyl-5-oxo-1-sulfanylidene is influenced by its structural components. Studies have explored how variations in substituents on the thiazole and quinazoline rings affect potency.

Observations:

  • Electron-Drawing Groups : The introduction of electron-withdrawing groups has been shown to enhance biological activity by stabilizing reactive intermediates during metabolic processes .
  • Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better membrane permeability, contributing to their effectiveness as therapeutic agents .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerMCF-7, HCT-116, PC-3Micromolar range ,
AntibacterialStaphylococcus aureus, E. coli< Ampicillin ,
AntifungalCandida albicans, Aspergillus0.004–0.06 mg/mL

Case Studies

  • Cytotoxicity Study : A recent investigation into a series of thiazoloquinazoline derivatives reported that compounds with specific substitutions showed enhanced cytotoxicity against liver cancer cells (HepG2), highlighting the importance of structural modifications in optimizing therapeutic efficacy .
  • Antimicrobial Evaluation : A study assessing the antibacterial activity of synthesized thiazoloquinazoline carboxylates indicated that certain derivatives outperformed existing antibiotics in terms of potency against resistant bacterial strains .

Properties

IUPAC Name

methyl 3-carbamoyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c1-20-12(19)5-2-3-6-7(4-5)16-10(15-11(6)18)8(9(14)17)22-13(16)21/h2-4H,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMDWTMVLAYTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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